E3 ligase Ligand 19 (CAS: 2306193-99-5), commonly known as VH032-cyclopropane-F or Phenolic VH101, is a highly functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting building block. Structurally, it distinguishes itself from baseline VH032 by incorporating a fluorocyclopropyl moiety on the left-hand side and a terminal phenolic hydroxyl group on the right-hand side . These modifications are specifically engineered to enhance binding affinity to the VHL complex while providing a versatile, non-amide-forming exit vector for linker attachment [1]. In procurement and medicinal chemistry workflows, this ligand is prioritized for synthesizing next-generation Proteolysis Targeting Chimeras (PROTACs) that require optimized cellular permeability, stabilized ternary complexes, and strict avoidance of CRBN-mediated off-target effects [2].
Substituting E3 ligase Ligand 19 with generic amine-terminated VH032 or standard cereblon (CRBN) ligands compromises both synthetic processability and degrader efficacy. Standard amine-linked VH032 derivatives require amide coupling for linker attachment, which inherently adds a hydrogen bond donor, increasing the Total Polar Surface Area (TPSA) and frequently resulting in poor cellular permeability [1]. Furthermore, lacking the fluorocyclopropyl modification, generic VHL ligands fail to establish the critical de novo protein-protein interactions necessary to stabilize transient ternary complexes, leading to higher DC50 values [2]. Alternatively, substituting with CRBN ligands like thalidomide introduces the well-documented risk of neo-substrate degradation (e.g., IKZF1/3), which can confound phenotypic assays and introduce off-target toxicity [3].
Replacing with unmodified VH032 may require re-optimization of conjugation chemistry, binding affinity, and ternary complex cooperativity.
Structural analyses of PROTACs derived from E3 ligase Ligand 19 (such as PROTAC 1 targeting SMARCA2) demonstrate that the fluorocyclopropyl amide moiety actively participates in the ternary complex interface. Crystallographic data (e.g., PDB: 6HAY) reveals that this specific modification induces favorable de novo protein-protein interactions between the VHL ligase and the target protein, a feature absent in baseline acetylated VH032 derivatives [1]. This structural cooperativity directly translates to more efficient ubiquitination and lower DC50 values, allowing for target degradation at sub-nanomolar to low-nanomolar concentrations [2].
| Evidence Dimension | Ternary complex interface interactions |
| Target Compound Data | Fluorocyclopropyl group induces de novo PPIs (e.g., enabling DC50 values as low as 17.3 pM in optimized PROTACs). |
| Comparator Or Baseline | Standard VH032 (lacks fluorocyclopropyl-driven PPIs, yielding higher DC50s). |
| Quantified Difference | Enables highly cooperative ternary complex formation, significantly lowering the required degradation concentration. |
| Conditions | X-ray crystallography (PDB: 6HAY) and cellular degradation assays. |
Procuring the fluorocyclopropyl-modified ligand is essential for targets where ternary complex stability is the limiting factor for efficient degradation.
E3 ligase Ligand 19 features a terminal phenolic hydroxyl group, which allows for linker conjugation via O-alkylation to form ether linkages rather than traditional amide bonds . Compared to amine-terminated VH032 building blocks, which add at least one hydrogen bond donor (HBD) upon conjugation, the ether-linked PROTACs maintain a lower Total Polar Surface Area (TPSA) [1]. In PROTAC optimization, reducing HBD count and TPSA is quantitatively correlated with improved passive membrane permeability, directly addressing the most common failure point for high-molecular-weight degraders .
| Evidence Dimension | Hydrogen Bond Donor (HBD) contribution upon conjugation |
| Target Compound Data | 0 additional HBDs (ether linkage via phenol). |
| Comparator Or Baseline | Amine-terminated VH032 (adds 1 HBD via amide linkage). |
| Quantified Difference | Eliminates 1 HBD, reducing final PROTAC TPSA and improving passive membrane permeability. |
| Conditions | In silico physicochemical profiling and Caco-2 permeability models. |
Buyers struggling with poor intracellular accumulation of PROTACs should select this phenolic building block to optimize their linker chemistry for better permeability.
When selecting an E3 ligase recruiter, target selectivity is paramount. PROTACs synthesized using E3 ligase Ligand 19 exclusively recruit the VHL complex, completely bypassing the cereblon (CRBN) pathway [1]. Comparative proteomics studies consistently show that CRBN-recruiting ligands (e.g., pomalidomide, thalidomide) inherently trigger the off-target degradation of neo-substrates such as IKZF1 (Ikaros) and IKZF3 (Aiolos) [2]. By utilizing this optimized VHL ligand, researchers achieve a cleaner degradation profile, ensuring that observed phenotypic changes are strictly due to the degradation of the intended target protein [1].
| Evidence Dimension | Off-target neo-substrate degradation |
| Target Compound Data | 0% degradation of IKZF1/3. |
| Comparator Or Baseline | CRBN ligands (thalidomide/pomalidomide) induce significant IKZF1/3 degradation. |
| Quantified Difference | Complete elimination of IMiD-associated off-target transcription factor degradation. |
| Conditions | Global quantitative proteomics in PROTAC-treated cell lines. |
Selecting this VHL ligand over CRBN alternatives is critical for procurement in late-stage preclinical programs where off-target toxicity could halt development.
Because E3 ligase Ligand 19 utilizes a phenolic exit vector for ether-linked conjugation, it is the premier choice for synthesizing PROTAC libraries where cellular permeability is a known bottleneck. It allows medicinal chemists to bypass the TPSA penalties associated with amide-linked generic VH032 derivatives [1].
The fluorocyclopropyl moiety's ability to induce de novo protein-protein interactions makes this ligand highly suitable for targeting challenging proteins like SMARCA2/4, BRD7/9, and WDR5. It stabilizes the ternary complex even when the target ligand has moderate affinity, driving efficient ubiquitination [2].
In early-stage degrader discovery, E3 ligase Ligand 19 serves as the definitive VHL-recruiting control. It is used in parallel with CRBN ligands to determine the optimal degradation pathway for a novel target, providing a clean baseline free from IMiD-related off-target neo-substrate degradation [3].